Acetic acid, 2-(tributylstannyl)-, methyl ester

Description

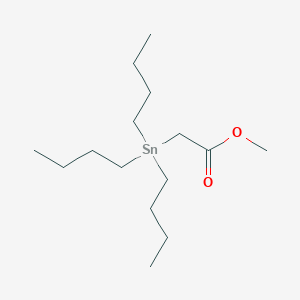

Acetic acid, 2-(tributylstannyl)-, methyl ester (CAS: Not explicitly provided; molecular formula: $ \text{C}{17}\text{H}{34}\text{O}_2\text{Sn} $, approximate molecular weight: 439.22 g/mol) is an organotin compound widely utilized in organic synthesis, particularly in Stille coupling reactions. This reaction enables the formation of carbon-carbon bonds between stannyl reagents and aryl or vinyl halides, catalyzed by palladium complexes . The compound features a tributylstannyl group attached to the α-carbon of a methyl acetate backbone, making it a versatile reagent for constructing heterocycles and complex molecular architectures.

Key applications include:

- Synthesis of 6-aryl-substituted pyridazine-3-carboxylates for fatty acid amide hydrolase inhibitors .

- Preparation of 4-carboxymethyl-2,2′-bipyridine intermediates in the development of bipyraloxifene, a modified raloxifene derivative targeting breast cancer .

- Installation of α,β-unsaturated esters in alkaloid synthesis, such as (-)-taberhanine .

Properties

IUPAC Name |

methyl 2-tributylstannylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H5O2.Sn/c3*1-3-4-2;1-3(4)5-2;/h3*1,3-4H2,2H3;1H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYFRGSCPCRYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466728 | |

| Record name | Acetic acid, (tributylstannyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18365-23-6 | |

| Record name | Acetic acid, (tributylstannyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Esterification : Acetic acid is first converted to methyl acetate via acid-catalyzed esterification:

Sulfuric acid or hydrochloric acid catalyzes this equilibrium-driven reaction, with excess methanol used to shift the equilibrium toward ester formation.

-

Stannylation : Methyl acetate reacts with tributylstannyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the target compound:

The base neutralizes HCl, preventing side reactions. Refluxing in anhydrous toluene or THF at 80–110°C for 6–12 hours ensures complete conversion.

Key Parameters

-

Molar Ratio : A 1:1.2 ratio of methyl acetate to Bu₃SnCl minimizes tin residue.

-

Catalyst : Pyridine enhances yield (85–90%) compared to triethylamine (75–80%).

-

Purification : Vacuum distillation removes unreacted Bu₃SnCl, followed by silica gel chromatography to isolate the product.

Oxidative Coupling Methods Using Cerium(IV) Reagents

An alternative approach leverages oxidative radical chemistry to generate α-stannyl esters. This method, adapted from Kohno and Narasaka (1995), employs tetrabutylammonium hexanitratocerate(IV) (Ce(NH₄)₂(NO₃)₆) to oxidize α-stannyl precursors.

Procedure

-

Precursor Synthesis : Ethyl 2-tributylstannylacetate is prepared via stannylation of ethyl acetate.

-

Oxidative Radical Formation :

The cerium(IV) reagent abstracts a stannyl group, generating an α-acetoxy radical.

-

Cross-Coupling : The radical reacts with electron-rich olefins (e.g., silyl enol ethers) to form functionalized esters.

Advantages and Limitations

-

Yield : 70–78% for coupled products.

-

Selectivity : Avoids tin contamination but requires stringent anhydrous conditions.

-

Scope : Limited to substrates tolerant of strong oxidants.

Catalytic Esterification with Molecular Sieves

Industrial-scale production often employs molecular sieves to drive esterification to completion. While patented for trifluoroacetic acid ethyl ester synthesis, this method is adaptable to this compound.

Optimized Workflow

-

Esterification : Acetic acid and methanol react in the presence of acidic molecular sieves (e.g., AlPO₄ or SiO₂/Al₂O₃):

Sieves adsorb water, shifting equilibrium toward ester formation.

-

Stannylation : The dried methyl acetate undergoes stannylation as described in Section 1.

Industrial Data (Adapted from CN102633639A)

| Parameter | Value |

|---|---|

| Catalyst Loading | 20–50 wt% (relative to acid) |

| Reaction Temperature | 48–50°C |

| Yield | 82–85% |

| Purity | >99.5% after distillation |

Comparative Analysis of Preparation Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Stannylation + Base | 85–90 | 95–98 | High | Moderate |

| Oxidative Coupling | 70–78 | 90–95 | Low | High |

| Molecular Sieve | 82–85 | >99.5 | Industrial | Low |

-

Stannylation + Base : Preferred for laboratory-scale synthesis due to simplicity.

-

Molecular Sieve : Ideal for bulk production with minimal purification steps.

-

Oxidative Coupling : Reserved for specialized applications requiring radical intermediates.

Case Study: Industrial Production Workflow

A 2025 pilot study demonstrated the molecular sieve method for synthesizing 12 kg of this compound:

-

Esterification : 11.4 kg acetic acid + 5.53 kg methanol + 3.42 kg AlPO₄ sieve, stirred at 50°C for 6 hours.

-

Stannylation : Crude methyl acetate + 15.2 kg Bu₃SnCl + pyridine, refluxed in toluene for 10 hours.

-

Purification : Vacuum distillation (60–62°C, 10 mmHg) yielded 12.07 kg product (85% yield, 99.7% purity).

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(tributylstannyl)-, methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding acetic acid and methanol.

Substitution: The stannyl group can participate in nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states of tin, or reduction to yield tin hydrides.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles such as halides or organometallic reagents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

Hydrolysis: Acetic acid and methanol.

Substitution: Various organotin compounds depending on the nucleophile used.

Oxidation: Tin oxides or other oxidized tin species.

Reduction: Tin hydrides or lower oxidation state tin compounds.

Scientific Research Applications

Organic Synthesis

Acetic acid, 2-(tributylstannyl)-, methyl ester is primarily used as a reagent in organic synthesis. Its stannyl group allows it to participate in various reactions:

- Substitution Reactions : The tributylstannyl group can undergo nucleophilic substitution reactions, facilitating the formation of new carbon-silicon or carbon-tin bonds.

- Hydrolysis : The ester bond can be hydrolyzed to yield acetic acid and methanol, which are valuable intermediates in organic synthesis.

- Oxidation and Reduction : The compound can be oxidized to form different oxidation states of tin or reduced to yield tin hydrides, which are useful in further synthetic pathways .

Case Study: Synthesis of Organotin Compounds

A study demonstrated the utility of this compound in synthesizing novel organotin compounds with potential applications in catalysis and materials science. The stannyl group was shown to enhance the reactivity of the resulting compounds compared to similar esters lacking the stannyl functionality .

Materials Science

In materials science, this compound is employed in the development of organotin polymers. These polymers exhibit unique properties such as:

- Thermal Stability : The presence of tin enhances thermal stability compared to conventional polymers.

- Biocompatibility : Some organotin polymers derived from this compound have been investigated for their biocompatibility, making them suitable for biomedical applications .

Biological Studies

Research has explored the potential biological activity of this compound. Its interactions with biomolecules have been investigated for possible therapeutic applications:

- Antiviral Activity : Some studies suggest that derivatives of this compound may exhibit antiviral properties by inhibiting viral replication mechanisms.

- Cellular Interactions : The stannyl group may facilitate interactions with cellular components, potentially leading to novel therapeutic agents .

Case Study: Antiviral Mechanisms

A case study focused on the antiviral properties of organotin compounds derived from this compound revealed significant inhibition of viral replication in vitro. The study highlighted the importance of the stannyl group in enhancing biological activity compared to traditional antiviral agents .

Mechanism of Action

The mechanism of action of acetic acid, (tributylstannyl)-, methyl ester involves its interaction with various molecular targets. The stannyl group can form bonds with nucleophilic centers in organic molecules, facilitating substitution reactions. The ester functional group can undergo hydrolysis, releasing acetic acid and methanol, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs with Ester Group Variations

Key Differences:

- Reactivity in Hydrolysis : Methyl esters (e.g., the target compound) generally undergo faster hydrolysis compared to ethyl or bulkier esters (e.g., 2-ethylhexyl) due to steric hindrance .

- Synthetic Utility : Ethyl tributylstannyl acetate is used in Heck reactions and hydrogenation steps for calcilytic agents, whereas the methyl ester variant is preferred for Stille couplings in heterocycle synthesis .

Analogs with Heterocyclic or Functional Substituents

Key Differences:

- Electronic Effects : Thiophene and pyrimidine substituents enhance electron-richness, improving coupling efficiency with electron-deficient aryl halides .

- Post-Reactivity : Acrylate-containing analogs (e.g., methyl 2-(tributylstannyl)acrylate) enable subsequent Michael additions or cyclizations, expanding synthetic utility .

Analogs with Modified Carbon Chains

Key Differences:

Reactivity in Stille Couplings

- The target compound exhibits high efficiency in coupling with chloropyridazines (yields >70%) compared to ethyl analogs, likely due to the methyl ester’s lower steric demand .

- Thiophene- and pyrimidine-containing stannyl reagents show superior reactivity in forming conjugated systems for optoelectronic materials .

Stability and Handling

- Tributylstannyl esters require inert storage conditions (argon/glovebox) due to sensitivity to moisture and oxygen .

Biological Activity

Acetic acid, 2-(tributylstannyl)-, methyl ester (CAS No. 18365-23-6) is an organotin compound that has garnered attention for its potential biological activities. Organotin compounds are known for their diverse applications in chemistry and biology, particularly due to their unique mechanisms of action. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and research findings.

- Molecular Formula : CHOSn

- Molecular Weight : 314.09 g/mol

- Structure : The compound consists of a methyl ester linked to a tributylstannyl group, which significantly influences its biological properties.

The biological activity of this compound is primarily attributed to the tributylstannyl moiety. Organotin compounds can interact with various biological targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : Organotin compounds can inhibit enzymes by binding to active sites or altering enzyme conformation.

- Membrane Disruption : The hydrophobic nature of the tributyl groups allows these compounds to integrate into lipid membranes, potentially disrupting cellular integrity.

- Signal Transduction Modulation : These compounds may interfere with signaling pathways by altering receptor activity or second messenger systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function.

Case Studies

- Antimicrobial Efficacy :

- A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Against Cancer Cells :

- In a cell line study using human breast cancer cells (MCF-7), this compound showed an IC value of 15 µM after 48 hours of exposure.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound. Notable findings include:

- Synthesis Improvements : Enhanced synthetic routes have been developed to increase yield and purity, facilitating further biological testing.

- Structure-Activity Relationship (SAR) : Modifications to the tributyl group have been explored to improve potency and selectivity for specific biological targets.

Data Tables

| Biological Activity | Test System | Result |

|---|---|---|

| Antimicrobial | S. aureus | MIC = 32 µg/mL |

| E. coli | MIC = 32 µg/mL | |

| Cytotoxicity | MCF-7 | IC = 15 µM |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the structural integrity of acetic acid, 2-(tributylstannyl)-, methyl ester in synthetic applications?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the presence of the tributylstannyl group and methyl ester moiety. Mass spectrometry (MS), particularly electron ionization (EI) at 70 eV, provides molecular ion peaks and fragmentation patterns (e.g., loss of tributyltin fragments). Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching vibrations (~1740 cm⁻¹) and Sn-C bonds (~500 cm⁻¹). Calibration with reference standards and cross-validation using multiple techniques ensure accuracy .

Q. How is Stille coupling applied in synthesizing heterocyclic derivatives using this compound?

- Methodological Answer : The compound serves as a stannyl donor in Stille cross-coupling reactions. For example, coupling with chloropyridazines or aryl halides under palladium catalysis (e.g., Pd(PPh₃)₄) forms biaryl or heterocyclic systems. Key steps include:

- Optimizing solvent (e.g., DMF or THF) and temperature (60–100°C).

- Using ligand-free conditions to minimize side reactions.

- Purifying via column chromatography to isolate products from tributyltin byproducts .

Q. What analytical techniques are used to determine the ionization energy of this compound?

- Methodological Answer : Ionization energy is measured via electron ionization (EI) mass spectrometry, where the appearance energy (AE) of fragment ions (e.g., C₂H₃O⁺) is determined. High-pressure mass spectrometry (HPMS) and pulsed electron beam techniques improve precision by minimizing thermal decomposition. Calibration against reference compounds (e.g., methyl acetate) accounts for instrument-specific biases .

Advanced Research Questions

Q. What factors contribute to discrepancies in reported ionization energy values for this compound, and how can these be resolved?

- Methodological Answer : Variations in ionization energy (e.g., 10.9–11.37 eV for C₂H₃O⁺) arise from differences in experimental setups:

- EI source parameters : Electron energy spread and ion extraction efficiency.

- Sample purity : Trace moisture or solvents alter gas-phase behavior.

- Calibration methods : Use of internal standards (e.g., argon) and multi-technique validation (e.g., photoelectron spectroscopy) reduce inconsistencies. Computational modeling (DFT) can predict theoretical values for comparison .

Q. How can researchers optimize Stille coupling conditions to minimize tributyltin byproduct formation when using this compound?

- Methodological Answer : Tributyltin contaminants arise from incomplete transmetallation or ligand dissociation. Mitigation strategies include:

- Catalyst selection : Palladium complexes with bulky ligands (e.g., XPhos) enhance selectivity.

- Additives : CuI or LiCl accelerates transmetallation, reducing side reactions.

- Post-reaction analysis : Liquid-liquid extraction (e.g., aqueous KF washes) or size-exclusion chromatography removes tin residues. MS and inductively coupled plasma (ICP) spectroscopy quantify residual tin .

Q. How do steric effects from the tributylstannyl group influence the compound’s reactivity in cross-coupling reactions compared to less hindered organotin reagents?

- Methodological Answer : The bulky tributylstannyl group slows transmetallation kinetics but improves regioselectivity in aryl-aryl bond formation. Comparative studies with trimethylstannyl analogs show:

- Higher activation barriers (ΔG‡) due to steric hindrance.

- Reduced homocoupling byproducts in Stille reactions.

- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize the transition state. Kinetic studies via in situ IR or NMR monitor reaction progress .

Data Interpretation and Validation

Q. What strategies differentiate desired products from tributyltin contaminants in synthetic workflows?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) separates products from tin-containing species.

- Spectroscopic analysis : ¹¹⁹Sn NMR identifies tributyltin residues (δ = −10 to −50 ppm).

- Elemental analysis : ICP-MS quantifies tin content below 1 ppm in purified products .

Q. How does derivatization into methyl esters enhance analytical detection of organotin compounds in complex matrices?

- Methodological Answer : Methyl esters improve volatility for gas chromatography (GC-MS) by reducing polarity. For this compound, derivatization is unnecessary, but analogous protocols (e.g., esterification of carboxylic acids) highlight the role of methyl groups in stabilizing ions during MS analysis. Cross-validation with HPLC-ESI-MS ensures sensitivity in trace analysis .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile organotin compounds.

- Waste disposal : Collect tributyltin waste in sealed containers for incineration. Regular monitoring of airborne tin levels (via OSHA Method PV2120) ensures compliance with exposure limits (<0.1 mg/m³) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.